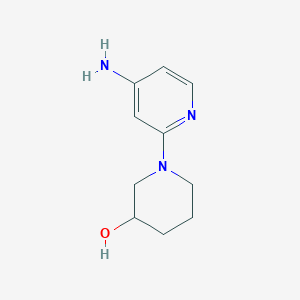

1-(4-Aminopyridin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(4-aminopyridin-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-3-4-12-10(6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIZCSVMTIDJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-aminopyridin-2-yl)piperidin-3-ol typically involves:

- Functionalization of the piperidine ring at the 3-position with a hydroxyl group.

- Introduction of the 4-aminopyridin-2-yl substituent at the nitrogen (1-position) of the piperidine ring.

This requires careful selection of starting materials and reagents to achieve regioselective substitution and maintain the integrity of sensitive functional groups.

Preparation Methods

Nucleophilic Substitution and Reduction Approach

One common approach involves the following steps:

- Starting Material: 4-aminopyridine or a protected derivative.

- Intermediate Formation: A halogenated piperidin-3-ol derivative (e.g., 3-chloropiperidin-1-ol) is prepared or commercially sourced.

- Nucleophilic Substitution: The nitrogen of the piperidin-3-ol attacks the 2-position of a halogenated 4-aminopyridine derivative under controlled conditions to form the N-(4-aminopyridin-2-yl)piperidin-3-ol scaffold.

- Reduction or Deprotection: If protective groups are used on the amino group of the pyridine ring, they are removed under mild conditions to yield the free amine.

This method ensures the selective formation of the N-substituted piperidin-3-ol without overreaction or side-chain modifications.

Reductive Amination Route

Another method involves:

- Formation of Piperidin-3-one: Starting with piperidin-3-one as a precursor.

- Reductive Amination: Reacting the piperidin-3-one with 4-aminopyridin-2-yl amine under reductive conditions (e.g., using sodium cyanoborohydride or borane complexes) to install the N-substituent while reducing the ketone to the alcohol.

This approach allows for efficient installation of the hydroxyl group at the 3-position simultaneously with the N-substitution, often leading to good yields and fewer purification steps.

Lithium Aluminum Hydride (LiAlH4) Reduction of Carbamate Intermediates

Based on analogies from related piperidine derivatives synthesis (e.g., from ACS publications), a method includes:

- Preparation of a carbamate or protected piperidine-3-carboxylic acid derivative.

- Reduction of the carbamate intermediate using lithium aluminum hydride to yield the corresponding piperidin-3-ol.

- Subsequent coupling with a 4-chloropyridine derivative to introduce the 4-aminopyridin-2-yl group.

This method is useful when protecting groups are necessary to control regioselectivity and functional group compatibility.

Solvent and Reaction Conditions

- Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile, chosen for their ability to dissolve reactants and stabilize intermediates.

- Temperature: Reactions are typically conducted at low temperatures (e.g., −78 °C for organolithium reactions) or room temperature depending on the step.

- Catalysts and Reagents: Use of bases such as triethylamine or sodium hydride to deprotonate amines; reducing agents like LiAlH4 or borane complexes for reduction steps.

Stock Solution Preparation and Solubility Data

For downstream applications and experimental reproducibility, the compound's solubility and stock solution preparation are critical. According to GlpBio data:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.1746 | 1.0349 | 0.5175 |

| 5 mg | 25.8732 | 5.1746 | 2.5873 |

| 10 mg | 51.7464 | 10.3493 | 5.1746 |

This table assists in preparing precise concentrations for biological or chemical assays.

Research Findings and Analytical Characterization

- Purity and Structure Confirmation: Characterization by NMR (1H and 13C), FT-IR, and mass spectrometry is standard to confirm the integrity of the synthesized compound.

- Crystallography: Single-crystal X-ray diffraction can be used to confirm the molecular geometry and substitution pattern.

- Computational Studies: Density Functional Theory (DFT) calculations support the understanding of electronic properties and reactive sites, although specific data on this compound is limited, analogous studies on related piperidine derivatives provide insight into stability and reactivity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | Halogenated piperidin-3-ol + 4-aminopyridine | Selective N-substitution | Requires halogenated intermediates |

| Reductive Amination | Piperidin-3-one + 4-aminopyridin-2-yl amine + reductant | Simultaneous hydroxyl and N-substitution | Sensitive to reductant conditions |

| LiAlH4 Reduction of Carbamates | Carbamate intermediate reduction + coupling | High regioselectivity and purity | Requires handling strong reducing agents |

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, which can be further utilized in drug development and other applications.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of 1-(4-Aminopyridin-2-yl)piperidin-3-ol typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives.

- Introduction of the Pyridine Ring : Cyclization reactions involving appropriate precursors are employed.

- Functionalization : Introduction of the amino and hydroxyl groups through selective reactions like amination and hydroxylation.

These synthetic routes are optimized for large-scale production, ensuring high purity and yield.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Medicinal Chemistry

It is being investigated for its potential in developing new pharmaceuticals, particularly for neurological disorders. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at modulating enzyme activity and receptor interactions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, making it a subject of interest in pharmacological research.

Material Science

The compound is also utilized in developing new materials, where its chemical properties can be harnessed to create innovative compounds with desirable characteristics.

Case Study 1: Neurological Applications

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neuronal pathways. The results indicated that it could enhance synaptic plasticity, suggesting potential applications in treating cognitive disorders.

Case Study 2: Antimicrobial Activity

Research conducted by the Institute of Microbiology demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli. The study highlighted its potential as a lead compound for antibiotic development.

Case Study 3: Material Development

In an article from Materials Science & Engineering, researchers reported the use of this compound in synthesizing novel polymer composites with enhanced thermal stability and mechanical properties, paving the way for advanced material applications.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the piperidine ring or the attached aromatic systems. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Aromatic Substituents: The 4-aminopyridin-2-yl group in the target compound provides a planar, electron-rich aromatic system, contrasting with the bulkier 6-chloroquinoline in the SARS-CoV-2 analogue .

- Chlorine Substitution : Chlorinated analogues (e.g., 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol) may enhance lipophilicity but introduce steric hindrance .

Pharmacological Activity

- Antiviral Potential: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol demonstrates interaction with the SARS-CoV-2 spike protein active site, mimicking hydroxychloroquine (HCQ) but with improved safety in computational models .

- Receptor Affinity: Piperidin-3-ol derivatives, such as quinuclidin-3-ol, show affinity for postganglionic acetylcholine receptors.

Biological Activity

1-(4-Aminopyridin-2-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 4-aminopyridine moiety, which enhances its interaction with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound has been studied for its role as a potential inhibitor of various protein kinases, particularly those involved in cancer signaling pathways. The compound's structure allows for interactions with the active sites of these kinases, modulating their activity and influencing cellular signaling processes.

Key Activities:

- Inhibition of Protein Kinases : It has shown potential in inhibiting protein kinase B (PKB), a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancers .

- Neuroprotective Effects : Research indicates that derivatives of this compound may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- Kinase Profiling : A detailed kinase profiling indicated that this compound selectively inhibits PKB while showing lower activity against other kinases, such as PKA and ROCK2. This selectivity is crucial for minimizing off-target effects during therapeutic applications .

- Neuroprotective Studies : In models of neurodegeneration, this compound demonstrated protective effects on neuronal cells by inhibiting apoptosis pathways mediated by JNK3, further suggesting its therapeutic potential in neurodegenerative conditions .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminopyridin-2-yl)piperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4-aminopyridine derivatives with functionalized piperidines. For example, copper-catalyzed cross-coupling reactions using Cs₂CO₃ as a base and DMF as a solvent at elevated temperatures (~80°C) can yield the desired product. Reaction optimization should focus on:

- Catalyst loading : CuI (0.1 mmol) improves efficiency while minimizing side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Purification : Flash chromatography with EtOAc/hexane mixtures (4:1 ratio) effectively isolates the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional groups (e.g., hydroxyl and aminopyridine moieties).

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving stereochemistry, if applicable .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.

- Spill Management : Collect spills using inert absorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 1-(5-bromopyridin-2-yl)piperidin-3-ol (lacking the 4-amino group) to assess the role of substituents in target binding.

- Computational Modeling : Use molecular docking to predict interactions with enzymes (e.g., kinases) and validate with in vitro assays.

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent) that may affect activity measurements .

Q. What experimental strategies can optimize enantiomeric purity in stereochemically complex derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral column chromatography or diastereomeric salt formation (e.g., camphorsulfonates) to separate enantiomers.

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., chiral palladium complexes) during key bond-forming steps.

- Epimerization Monitoring : Track stereochemical stability via time-resolved NMR under varying pH/temperature conditions .

Q. How can researchers design experiments to evaluate the compound’s selectivity for kinase targets?

- Methodological Answer :

- Kinase Profiling Panels : Test against a broad panel of kinases (e.g., sphingosine kinase 1 [SK1] vs. SK2) to quantify selectivity ratios.

- Competitive Binding Assays : Use fluorescent probes (e.g., ATP analogs) to measure displacement kinetics.

- Mutagenesis Studies : Identify key binding residues via site-directed mutagenesis of target kinases .

Q. What methodologies address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing by-products.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during coupling steps to prevent side reactions.

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.